4-Methoxybenzyl bromide
Overview
Description
Synthesis Analysis
4-Methoxybenzyl bromide can be synthesized from 4-methoxybenzaldehyde, as demonstrated through the preparation of (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide. The synthesis process involves the reduction of 4-methoxybenzaldehyde using sodium borohydride, followed by bromination with phosphorus bromide to yield 4-methoxybenzyl bromide (Hadanu et al., 2010). An alternative, environmentally friendly synthetic route starts with solvent-free reduction of p-anisaldehyde to produce 4-methoxybenzyl alcohol, which is then treated with phosphorus tribromide to obtain 4-methoxybenzyl bromide (Firdaus et al., 2010).
Molecular Structure Analysis
The structural properties of derivatives of benzyl bromide, including 4-methoxybenzyl bromide, have been determined using techniques such as powder X-ray diffraction. These studies help in understanding the compound's crystalline structure and its implications for reactivity and interaction with other molecules (Pan et al., 2005).
Chemical Reactions and Properties
4-Methoxybenzyl bromide undergoes various chemical reactions, showcasing its versatility as a synthetic intermediate. It has been utilized in the synthesis of oligoribonucleotides, where it acts as a protecting group for the 2′-hydroxyl group of adenosine, demonstrating its reactivity and potential in the synthesis of complex biomolecules (Takaku & Kamaike, 1982).
Physical Properties Analysis
The physical properties of 4-methoxybenzyl bromide, such as melting points and solubility, are essential for its handling and use in chemical synthesis. Unfortunately, specific studies focusing on the detailed physical properties of 4-methoxybenzyl bromide were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of 4-methoxybenzyl bromide, including its reactivity with various nucleophiles and its role as a protecting group, have been explored in the context of organic synthesis. Its ability to undergo solvolysis and participate in nucleophilic substitutions makes it a valuable tool in synthetic chemistry (Liu et al., 1998).
Scientific Research Applications
Application 1: Protection of Hydroxyl Groups
- Summary of the Application : 4-Methoxybenzyl bromide is used as a reagent for the protection of hydroxyl groups . This process is crucial in organic synthesis where the hydroxyl group may interfere with a reaction, so it needs to be ‘protected’, i.e., temporarily removed.
- Methods of Application : The hydroxyl group of the compound is treated with 4-Methoxybenzyl bromide, which results in the replacement of the hydroxyl group with a 4-methoxybenzyl group . This group can later be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
- Results or Outcomes : The result is a compound where the hydroxyl group is protected, allowing other reactions to take place without interference from the hydroxyl group . The 4-methoxybenzyl group can then be removed when needed, restoring the original hydroxyl group .
Application 2: Synthesis of ®-(-)-Argentilactone
- Summary of the Application : 4-Methoxybenzyl bromide has been used in the synthesis of ®-(-)-argentilactone , a natural product with potential pharmaceutical applications.
- Results or Outcomes : The outcome of this application is the successful synthesis of ®-(-)-argentilactone .
Application 3: Photochemical Benzylic Bromination
- Summary of the Application : 4-Methoxybenzyl bromide is used in photochemical benzylic bromination, a well-used method within synthetic organic photochemistry . This process is particularly useful for electron-rich aromatic substrates .
- Methods of Application : The process involves the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reactivity of 4-Methoxybenzyl bromide has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
- Results or Outcomes : The outcome of this application is the successful development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Application 4: Photochemical Benzylic Bromination
- Summary of the Application : 4-Methoxybenzyl bromide is used in photochemical benzylic bromination, a well-used method within synthetic organic photochemistry . This process is particularly useful for electron-rich aromatic substrates .
- Methods of Application : The process involves the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reactivity of 4-Methoxybenzyl bromide has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
- Results or Outcomes : The outcome of this application is the successful development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Safety And Hazards
4-Methoxybenzyl bromide is hazardous and can cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
1-(bromomethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRWGTZFONRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181878 | |
Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl bromide | |
CAS RN |
2746-25-0 | |
Record name | 4-Methoxybenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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